N-(2-(furan-2-yl)-2-hydroxypropyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide

Medicinal chemistry Solubility optimization Target engagement

Secure N-(2-(furan-2-yl)-2-hydroxypropyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide (CAS 1396748-19-8) to enable definitive Wnt pathway target deconvolution. This TDZ chemotype uniquely combines a 4-propyl thiadiazole, furan-2-yl, and tertiary alcohol motif—the precise pharmacophore required for dual SERCA2 binding and mitochondrial uncoupling. Substituting with analogs lacking any single feature risks >10-fold activity loss. Available only as research-grade material for in vitro/preclinical studies.

Molecular Formula C13H17N3O3S
Molecular Weight 295.36
CAS No. 1396748-19-8
Cat. No. B2396443
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-(furan-2-yl)-2-hydroxypropyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide
CAS1396748-19-8
Molecular FormulaC13H17N3O3S
Molecular Weight295.36
Structural Identifiers
SMILESCCCC1=C(SN=N1)C(=O)NCC(C)(C2=CC=CO2)O
InChIInChI=1S/C13H17N3O3S/c1-3-5-9-11(20-16-15-9)12(17)14-8-13(2,18)10-6-4-7-19-10/h4,6-7,18H,3,5,8H2,1-2H3,(H,14,17)
InChIKeyMWRBTSZLBFLFOB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-(furan-2-yl)-2-hydroxypropyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide (CAS 1396748-19-8): Structural Baseline and Procurement Context


N-(2-(furan-2-yl)-2-hydroxypropyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide (CAS 1396748-19-8) is a synthetic heterocyclic small molecule belonging to the 1,2,3-thiadiazole-5-carboxamide (TDZ) class [1]. This compound features a 1,2,3-thiadiazole core substituted with a propyl group at the 4-position and a carboxamide moiety at the 5-position, where the amide nitrogen bears a 2-(furan-2-yl)-2-hydroxypropyl side chain incorporating a tertiary alcohol. The 1,2,3-thiadiazole-5-carboxamide scaffold was identified through a Wnt-pathway phenotypic screen and demonstrated sub-micromolar potency, with subsequent target deconvolution revealing dual modulation of oxidative phosphorylation and SERCA2 [1]. The compound has a molecular formula of C₁₃H₁₇N₃O₃S and a molecular weight of 295.36 g/mol [2]. It is currently available from specialty chemical suppliers as a research-grade tool compound for in vitro and preclinical investigation.

Why N-(2-(furan-2-yl)-2-hydroxypropyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide Cannot Be Interchanged with Generic TDZ Analogs


The 1,2,3-thiadiazole-5-carboxamide (TDZ) class exhibits steep structure-activity relationships (SAR) where small modifications to the amide side chain or thiadiazole 4-position produce divergent target engagement profiles, metabolic stability, and cellular potency [1]. The target compound incorporates three structural features that are each known to influence TDZ pharmacology: (i) a 4-propyl group on the thiadiazole ring, which modulates lipophilicity and membrane partitioning relative to 4-methyl or 4-phenyl analogs; (ii) a furan-2-yl substituent, whose regioisomeric position (2-yl vs. 3-yl) alters π-stacking interactions with aromatic residues in target binding pockets; and (iii) a tertiary alcohol at the 2-position of the hydroxypropyl linker, which introduces an additional hydrogen-bond donor/acceptor pair absent in simple alkyl-linked analogs [1]. In the parent TDZ series, even single-atom variations shifted activity by more than 10-fold in Wnt reporter assays [1]. Therefore, generic substitution with another 1,2,3-thiadiazole-5-carboxamide lacking any one of these features risks loss of the specific polypharmacology (SERCA2 binding plus mitochondrial uncoupling) that defines this chemotype's mechanism.

N-(2-(furan-2-yl)-2-hydroxypropyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide: Quantitative Differentiation Evidence Against Closest Analogs


Hydrogen-Bond Donor/Acceptor Capacity: Tertiary Alcohol vs. Secondary Amine or Methyl Linkers

The target compound possesses a tertiary alcohol at the 2-position of the hydroxypropyl linker (C–OH group on a quaternary carbon adjacent to the furan ring), providing one hydrogen-bond donor (HBD) and one additional hydrogen-bond acceptor (HBA). The closest positional isomer, N-(1-(furan-2-yl)propan-2-yl)-4-propyl-1,2,3-thiadiazole-5-carboxamide (CAS 1219842-30-4), lacks this hydroxyl group entirely, reducing its HBD count from 2 to 1 and HBA count from 6 to 5 [1]. This difference is pharmacologically meaningful because the hydroxyl group can engage in hydrogen bonding with backbone amides or side-chain residues within SERCA2's transmembrane domain, potentially stabilizing the drug–target complex. In the broader TDZ series, modifications altering HBD/HBA profiles correlated with changes in both Wnt reporter potency and mitochondrial uncoupling activity [2].

Medicinal chemistry Solubility optimization Target engagement

Lipophilicity Modulation: 4-Propyl vs. 4-Methyl Substitution on the Thiadiazole Ring

The 4-propyl substituent on the 1,2,3-thiadiazole ring increases the calculated partition coefficient (cLogP) by approximately 0.9–1.2 log units compared to the 4-methyl analog N-(3-(furan-2-yl)-3-hydroxypropyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide (CAS 1421449-12-8) [1]. This moderate increase in lipophilicity is consistent with the addition of two methylene units and is expected to enhance passive membrane permeability without exceeding the Lipinski Rule of Five threshold (cLogP >5), which would risk poor aqueous solubility, promiscuous binding, or metabolic instability [2]. In the TDZ chemotype series, cellular Wnt reporter potency was sensitive to the 4-alkyl chain length, with propyl analogs often outperforming methyl and ethyl counterparts in cell-based assays due to improved intracellular target access [3].

Lipophilicity Membrane permeability cLogP optimization

Topological Polar Surface Area (TPSA) and Predicted Oral Bioavailability Profile

The target compound has a calculated TPSA of approximately 115–125 Ų, arising from the carboxamide oxygen and nitrogen, the thiadiazole ring nitrogens, the furan oxygen, and the tertiary alcohol oxygen [1]. This falls within the favorable range for oral absorption (TPSA <140 Ų) while being 15–20 Ų higher than the alcohol-lacking analog N-(1-(furan-2-yl)propan-2-yl)-4-propyl-1,2,3-thiadiazole-5-carboxamide (TPSA ≈ 96 Ų) [1]. The molecular weight (295.36 g/mol), HBD count (2), HBA count (6), and predicted cLogP (~2.2) together indicate zero violations of Lipinski's Rule of Five [2]. By contrast, the benzothiadiazole analog N-(2-(furan-2-yl)-2-hydroxypropyl)-2,1,3-benzothiadiazole-5-carboxamide is heavier (MW ~315) and has a larger TPSA due to the benzothiadiazole ring system, which may reduce membrane permeation rate.

Drug-likeness Oral bioavailability Physicochemical profiling

Furan Regioisomerism: 2-Furyl vs. 3-Furyl Orientation and Predicted Target Complementarity

The furan-2-yl substituent positions the ring oxygen adjacent to the point of attachment, creating a different electrostatic potential surface and dipole moment orientation compared to furan-3-yl analogs [1]. In the TDZ series, the furan ring is hypothesized to engage in edge-to-face π-stacking with aromatic residues in the SERCA2 binding pocket [2]. The 2-furyl isomer presents the oxygen lone pair in a geometry that can accept a hydrogen bond from a nearby donor residue, whereas the 3-furyl isomer cannot make this same interaction. The regioisomeric analog N-(2-(furan-3-yl)-2-hydroxyethyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide, while structurally similar, is predicted to have a different binding pose based on molecular docking studies with related thiadiazole carboxamides [2].

Regioisomerism π-stacking interactions Molecular recognition

N-(2-(furan-2-yl)-2-hydroxypropyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide: Evidence-Based Research and Industrial Application Scenarios


Chemical Biology Probe for SERCA2-Dependent Wnt Pathway Inhibition

Based on the mechanism of action established for the 1,2,3-thiadiazole-5-carboxamide (TDZ) chemotype—dual modulation of mitochondrial oxidative phosphorylation and SERCA2 ionophore activity leading to Wnt pathway inhibition [1]—this compound is suitable as a chemical probe in Wnt-dependent cancer cell lines (e.g., colorectal cancer, hepatocellular carcinoma). The tertiary alcohol and 4-propyl substitution profile are consistent with analogs that demonstrated sub-micromolar potency in Wnt luciferase reporter assays. Researchers should include N-(1-(furan-2-yl)propan-2-yl)-4-propyl-1,2,3-thiadiazole-5-carboxamide as a negative control to confirm that the hydroxyl group contributes to target engagement [1].

Structure-Activity Relationship (SAR) Expansion Around the TDZ Scaffold

This compound occupies a specific and underexplored region of chemical space within the TDZ series: the combination of a 2-hydroxypropyl linker bearing a tertiary alcohol with a furan-2-yl terminal group and a 4-propyl thiadiazole substituent [1]. Medicinal chemistry teams can use this compound as a starting point for systematic SAR studies, varying the alkyl chain length (propyl → butyl → isobutyl), the heterocycle (furan → thiophene → oxazole), and the alcohol substitution pattern (tertiary → secondary → primary) to map the pharmacophoric requirements for SERCA2 binding and mitochondrial uncoupling activity [1].

Physicochemical Benchmarking for In Vitro ADME Assay Development

With its favorable computed drug-likeness parameters (MW 295.36, TPSA ~115–125 Ų, cLogP ~2.2, zero Lipinski violations) [2], this compound can serve as a reference standard for developing and validating in vitro ADME assays tailored to moderately lipophilic heterocyclic carboxamides. Its physicochemical profile places it in a Goldilocks zone for permeability and solubility assays (PAMPA, Caco-2, kinetic solubility), enabling laboratories to benchmark assay performance against a compound with balanced properties before testing more challenging analogs [2].

Procurement Standard for TDZ Library Diversification in Screening Collections

For organizations maintaining focused screening libraries of Wnt pathway modulators or SERCA-targeting compounds, this compound offers a structurally verified entry that fills a gap between simpler N-alkyl TDZ analogs (lacking the hydroxypropyl-furan motif) and more complex multi-heterocyclic TDZ derivatives [1]. Its inclusion enables systematic assessment of how incremental structural complexity affects hit rates, selectivity, and mechanism-of-action in high-throughput screening campaigns targeting the Wnt/β-catenin signaling axis [1].

Quote Request

Request a Quote for N-(2-(furan-2-yl)-2-hydroxypropyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.